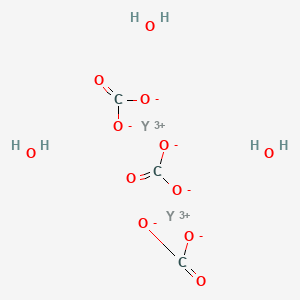
3-Chloro-5-(trifluoromethyl)pyridin-4-amine
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)pyridin-4-amine is a type of aminopyridine . It is a solid substance and is used as a laboratory chemical .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)pyridin-4-amine, is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(trifluoromethyl)pyridin-4-amine is C6H4ClF3N2 . The average mass is 196.558 Da and the monoisotopic mass is 196.001511 Da .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)pyridin-4-amine, are used in the synthesis of various compounds. For example, they are used in the synthesis of imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B in the treatment of Hepatitis C .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethyl)pyridin-4-amine is a solid substance . It has a molecular weight of 196.56 .Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation and breathing vapors, mist, or gas. Adequate ventilation should be ensured, and personal protective equipment should be used .
Direcciones Futuras
Trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)pyridin-4-amine, are expected to have many novel applications in the future due to their unique physicochemical properties and the unique characteristics of the pyridine moiety . They are becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJQWVQHWFASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650431 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
CAS RN |
887268-37-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B1604369.png)



![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)





![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)
